molecular formula C15H9Cl2FN4O B2429541 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide CAS No. 1825644-89-0

3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide

Cat. No.: B2429541
CAS No.: 1825644-89-0
M. Wt: 351.16
InChI Key: SRMWJQCTPUFNSA-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichloropyridine core, a fluorophenyl group, and a pyrazole ring. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.

    Formation of the Pyridine Core: The dichloropyridine core is typically synthesized through a halogenation reaction, where a pyridine derivative is treated with chlorine gas or a chlorinating agent.

    Coupling Reaction: The final step involves coupling the pyrazole and dichloropyridine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced products with wide-ranging applications.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide
  • 2,4-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide
  • 3,6-Dichloro-N-[1-(3-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine and pyrazole rings. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,6-dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4O/c16-10-5-6-13(17)21-14(10)15(23)20-9-7-19-22(8-9)12-4-2-1-3-11(12)18/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWJQCTPUFNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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